molecular formula C8H7BrN4 B2652390 1-(2-bromo-4-methylphenyl)-1H-tetrazole CAS No. 332859-82-2

1-(2-bromo-4-methylphenyl)-1H-tetrazole

Cat. No.: B2652390
CAS No.: 332859-82-2
M. Wt: 239.076
InChI Key: IJJKMRHRDNBCOE-UHFFFAOYSA-N
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Description

Overview of Tetrazole Chemistry: Aromaticity, Tautomerism, and Electronic Properties (General Context)

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. nih.gov This structural arrangement confers a set of distinct chemical properties.

Aromaticity: The tetrazole ring is considered aromatic, containing 6 π-electrons that are delocalized across the ring system. wikipedia.orgresearchgate.net This aromatic character contributes to the relative stability of the tetrazole core. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), have confirmed the strong aromatic character of both 1H- and 2H-tetrazole isomers. ijsr.net The Nucleus-Independent Chemical Shift (NICS) values, a common indicator of aromaticity, for unsubstituted tetrazole are significantly higher than that of benzene, indicating a high degree of aromaticity. ijsr.net

Tautomerism: Unsubstituted and 5-substituted tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the proton on the nitrogen atoms. nih.govwikipedia.org The equilibrium between these tautomers is influenced by the physical state and the nature of the substituents. wikipedia.org In the solid phase, the 1H-tetrazole is generally the more stable tautomer, while in the gas phase, the 2H-tetrazole often predominates. wikipedia.org For N-substituted tetrazoles, such as the subject of this article, the position of the substituent fixes the tautomeric form.

Electronic Properties: The high nitrogen content in the tetrazole ring significantly influences its electronic properties. numberanalytics.com The multiple nitrogen atoms create a unique electronic environment, impacting the compound's acidity, basicity, and nucleophilicity. numberanalytics.com Tetrazoles are notably acidic, with the pKa of some derivatives being comparable to that of carboxylic acids. numberanalytics.comfiveable.me This acidity is a key feature that allows tetrazoles to act as bioisosteres for carboxylic acid groups in drug design. acs.orgnumberanalytics.com The electronic properties of tetrazoles can be further modulated by the nature of the substituents on the ring. bohrium.com

Academic Relevance of N-Phenyltetrazoles in Organic and Materials Chemistry

N-phenyltetrazoles, a subclass of N-substituted tetrazoles, have demonstrated significant utility in both organic and materials chemistry. The phenyl group can influence the electronic properties and steric interactions of the tetrazole ring, leading to a wide range of applications.

In organic chemistry , N-phenyltetrazoles serve as versatile intermediates and building blocks for the synthesis of more complex molecules. acs.org They can participate in various chemical transformations, including cycloaddition and substitution reactions. numberanalytics.comfiveable.me

In materials chemistry , the high nitrogen content and thermal stability of the tetrazole ring make N-phenyltetrazole derivatives candidates for the development of high-energy materials, such as propellants and explosives. acs.orgnih.gov The aromatic phenyl group can also contribute to the thermal stability and crystal packing of these materials. researchgate.net Furthermore, their unique electronic and photophysical properties are being explored for applications in coordination chemistry and as photosensitive materials. researchgate.netnih.gov

Positioning of 1-(2-bromo-4-methylphenyl)-1H-tetrazole within the Landscape of N-Substituted Tetrazole Derivatives

This compound is a specific derivative within the broad family of N-substituted tetrazoles. Its structure is characterized by a tetrazole ring substituted at the N1 position with a 2-bromo-4-methylphenyl group. This particular substitution pattern places it within the category of N-aryl tetrazoles, which are of significant interest due to their potential applications in medicinal and materials chemistry. researchgate.netresearchgate.net

The presence of the bromo and methyl substituents on the phenyl ring provides opportunities for further functionalization, making it a potentially valuable intermediate in organic synthesis. The bromine atom, for instance, can be a site for cross-coupling reactions, allowing for the introduction of various other functional groups.

Theoretical and Synthetic Challenges Associated with Aryl Tetrazole Architectures

The synthesis of N-aryl tetrazoles, including this compound, presents several theoretical and practical challenges.

Theoretical Challenges: From a theoretical standpoint, predicting the regioselectivity of N-alkylation or N-arylation of 5-substituted tetrazoles can be complex. acs.org The reaction can potentially yield two different isomers (1,5- and 2,5-disubstituted tetrazoles), and controlling the selectivity is a significant challenge. acs.org Computational studies can aid in understanding the factors that govern this selectivity.

Synthetic Challenges: The primary synthetic challenge in preparing N-substituted tetrazoles is achieving regioselective substitution. acs.org Traditional methods often result in a mixture of N1 and N2 isomers, necessitating tedious separation procedures. acs.org The development of regioselective synthetic methods is an active area of research. researchgate.netorganic-chemistry.org Furthermore, some synthetic routes may involve the use of potentially hazardous reagents, such as azides, requiring careful handling and reaction control. srce.hr The synthesis of specific aryl tetrazoles can also be hampered by the availability and reactivity of the starting aryl halides or amines. researchgate.net

Rationale for In-depth Academic Investigation of this compound

The in-depth academic investigation of this compound is warranted for several reasons. Firstly, as a member of the N-phenyltetrazole family, it holds potential for applications in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, and substituted phenyl rings are common features in many bioactive molecules. fiveable.meresearchgate.net

Secondly, the specific substitution pattern of a bromo and a methyl group on the phenyl ring makes it an interesting target for synthetic methodology development. The presence of these functional groups allows for the exploration of various chemical transformations, potentially leading to the synthesis of novel and diverse molecular architectures.

Finally, a thorough investigation of its chemical and physical properties can contribute to the fundamental understanding of structure-property relationships in N-substituted tetrazoles. This knowledge is crucial for the rational design of new materials and therapeutic agents with desired characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJKMRHRDNBCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Computational and Theoretical Investigations of 1 2 Bromo 4 Methylphenyl 1h Tetrazole

Quantum Chemical Methodologies for Electronic Structure Elucidation

To accurately model the electronic structure of 1-(2-bromo-4-methylphenyl)-1H-tetrazole, a variety of quantum chemical methodologies are employed. These methods range from computationally efficient Density Functional Theory (DFT) to high-accuracy ab initio calculations.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For N-substituted tetrazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties. researchgate.net

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are frequently employed. nih.gov The inclusion of polarization functions (d,p) is important for accurately describing the anisotropic electron distribution around the atoms, particularly the nitrogen and bromine atoms in this compound. For even higher accuracy, correlation-consistent basis sets like cc-pVDZ may be utilized. researchgate.net

FunctionalBasis SetKey Features and Applications for N-Substituted Tetrazoles
B3LYP6-311++G(d,p)Widely used for geometry optimization and electronic property calculations. Provides a good balance of accuracy and computational efficiency.
PBE0def2-TZVPAnother hybrid functional often used for spectroscopic property predictions. researchgate.net
M06-2Xaug-cc-pVTZA high-nonlocality functional that can provide improved accuracy for non-covalent interactions and thermochemistry.
PW6B95-D3(BJ)def2-TZVPIncludes dispersion corrections, which can be important for accurately modeling intermolecular interactions. researchgate.net

For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise predictions of energies and molecular properties. Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy. These high-level calculations are particularly useful for benchmarking the results obtained from more computationally efficient DFT methods.

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. This analysis provides insights into the nature of the electronic transitions, such as whether they are localized on the tetrazole ring, the phenyl ring, or involve charge transfer between these two moieties. The choice of functional and basis set for TD-DFT calculations follows similar considerations as for ground-state DFT studies.

Molecular Orbitals, Electronic Density, and Reactivity Descriptors

The electronic structure calculations provide a wealth of information that can be used to understand the reactivity and intermolecular interactions of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant contributions from the π-systems of both the tetrazole and the phenyl rings, while the LUMO will also be a π-type orbital. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring will influence the energies of these orbitals and, consequently, the HOMO-LUMO gap.

ParameterCalculated Value (eV) - RepresentativeImplication
HOMO Energy-6.5 to -7.5Indicates the ionization potential and electron-donating ability.
LUMO Energy-1.0 to -2.0Indicates the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.5 to 6.5A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The values in this table are representative and based on typical DFT calculations for similar substituted phenyl-tetrazole compounds. Actual values will vary depending on the specific computational methodology used.

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

For this compound, the EPS map would be expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. The bromine atom can exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which allows it to participate in halogen bonding, a type of non-covalent interaction. researchgate.net The distribution of electrostatic potential on the phenyl ring will be influenced by the opposing electronic effects of the bromo and methyl substituents.

Nucleophilicity and Electrophilicity Indices of this compound

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical species. Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) offer a quantitative measure of a molecule's propensity to accept or donate electrons.

Table 1: Conceptual DFT Reactivity Indices (Illustrative) This table is for illustrative purposes as specific data for the target compound was not found.

Index Formula Description
Chemical Potential (μ) (EHOMO + ELUMO) / 2 The escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) ELUMO - EHOMO Resistance to change in electron distribution.
Global Electrophilicity (ω) μ2 / 2η The ability of a species to accept electrons.
Nucleophilicity (N) EHOMO(Nucleophile) - EHOMO(TCE) The ability of a species to donate electrons.

Bonding Analysis: Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of the charge distribution and the nature of the orbitals involved in bonding. For this compound, an NBO analysis would reveal key insights into the hybridization of the atoms, the delocalization of electron density, and the strength of various intramolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the electron density distribution in a molecule. frontiersin.org QTAIM can identify and characterize chemical bonds, including non-covalent interactions, based on the topology of the electron density. frontiersin.org This analysis would allow for a precise description of the bonding within the tetrazole and phenyl rings, as well as the nature of the C-Br bond.

Conformational Landscape and Intramolecular Interactions

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.comreadthedocs.io By systematically varying specific dihedral angles and calculating the corresponding energy, a map of the potential energy landscape can be generated. uni-muenchen.deq-chem.comreadthedocs.io For this compound, a key dihedral angle to scan would be the one defining the rotation of the phenyl ring relative to the tetrazole ring. This would reveal the most stable conformations and the rotational energy barriers. Such scans are typically performed using constrained geometry optimizations. uni-muenchen.de

Table 2: Example of a Potential Energy Surface Scan Summary (Illustrative) This table illustrates the type of data generated from a PES scan and is not specific to the target compound.

Step Dihedral Angle (°) Relative Energy (kcal/mol)
1 0 5.2
2 30 2.1
3 60 0.0
4 90 1.8
5 120 4.5
6 150 6.3
7 180 7.0

Non-covalent interactions (NCIs) play a critical role in determining molecular conformation and intermolecular associations. nih.govmdpi.com These interactions, which include van der Waals forces, hydrogen bonds, and halogen bonds, can be visualized and analyzed using the NCI plot method. nih.gov This method is based on the electron density and its derivatives and provides a graphical representation of NCI regions in real space. nih.gov For this compound in the gas phase, an NCI analysis would likely reveal weak intramolecular hydrogen bonds and other van der Waals interactions that contribute to the stability of its preferred conformations.

Computational Prediction of Spectroscopic Parameters (Focus on prediction, not experimental data)

Computational chemistry methods can accurately predict various spectroscopic parameters, providing a valuable tool for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. Computational methods, such as those based on DFT, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. nmrdb.orgnmrdb.org The prediction of ¹H, ¹³C, and ¹⁵N NMR spectra for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values can then be compared to experimental data to confirm the structure or to aid in the assignment of complex spectra. Online tools and specialized software are available for such predictions. nmrdb.orgnmrdb.org

Table 3: Predicted NMR Chemical Shifts (Illustrative) This table is for illustrative purposes and does not represent actual calculated values for the target compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1 7.8 -
C1 - 135.2
H2 7.5 -
C2 - 128.9
... ... ...

Vibrational Frequency Analysis and Simulated IR/Raman Spectra

Vibrational frequency analysis is a powerful computational tool that predicts the infrared (IR) and Raman spectra of a molecule. These simulations are crucial for assigning the various vibrational modes of the molecule to the experimentally observed spectral bands. For phenyltetrazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G*, have been shown to provide theoretical IR spectra that align well with experimental data. core.ac.uk

For a molecule like this compound, the vibrational modes can be categorized into several groups: those associated with the tetrazole ring, the phenyl ring, the C-Br bond, the methyl group, and the coupling between these different structural components.

Simulated Vibrational Frequencies:

Based on studies of similar compounds, the following table outlines the expected key vibrational modes for this compound. The exact frequencies would require a specific DFT calculation for this molecule, but the ranges and assignments are based on established data for phenyltetrazoles.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C-H Stretching (Aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the phenyl ring.
C-H Stretching (Methyl)3000 - 2850Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
C=N Stretching (Tetrazole)1600 - 1450Stretching vibrations of the carbon-nitrogen double bonds within the tetrazole ring.
C=C Stretching (Aromatic)1600 - 1450Stretching vibrations of the carbon-carbon double bonds in the phenyl ring.
N=N Stretching (Tetrazole)1300 - 1200Stretching vibrations of the nitrogen-nitrogen double bonds in the tetrazole ring.
C-N Stretching1100 - 1000Stretching vibration of the single bond connecting the phenyl ring to the tetrazole ring.
C-Br Stretching700 - 500Stretching vibration of the carbon-bromine bond.
Ring Torsion/DeformationBelow 800Complex vibrations involving the twisting and bending of both the tetrazole and phenyl rings.

The simulated IR and Raman spectra would visually represent these vibrational modes. The IR intensities are related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. The bromine and methyl substituents on the phenyl ring are expected to influence the positions and intensities of the vibrational bands compared to unsubstituted 1-phenyltetrazole. For instance, the C-Br stretching mode would appear as a distinct band in the lower frequency region of the spectrum.

UV-Vis Absorption Maxima and Oscillator Strengths

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are a measure of the intensity of the electronic transition.

For phenyl-1H-tetrazole derivatives, the UV-Vis spectra are typically characterized by electronic transitions involving the π-electron systems of the phenyl and tetrazole rings. The substituents on the phenyl ring can significantly influence the electronic properties and thus the absorption spectra. The bromo and methyl groups in this compound would act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent 1-phenyltetrazole.

Simulated UV-Vis Absorption Data:

Theoretical studies on related phenyltetrazole compounds provide a basis for predicting the electronic transitions of this compound. The primary electronic transitions are expected to be of the π → π* type.

Transition Calculated λmax (nm) Oscillator Strength (f) Description
S₀ → S₁~280 - 260> 0.1A strong transition typically attributed to the π → π* excitation within the delocalized system of the phenyl and tetrazole rings.
S₀ → S₂~240 - 220> 0.1Another significant π → π* transition, often at a higher energy (shorter wavelength).

Note: The values presented are estimations based on computational studies of similar molecules and would require specific TD-DFT calculations for this compound for precise determination.

The oscillator strength indicates the probability of a particular electronic transition. A higher oscillator strength corresponds to a more intense absorption band in the UV-Vis spectrum. The positions of the bromo and methyl groups on the phenyl ring will affect the molecular orbitals involved in these transitions, thereby influencing both the λmax and the oscillator strength.

Sophisticated Synthetic Methodologies for 1 2 Bromo 4 Methylphenyl 1h Tetrazole and Its Precursors

Retrosynthetic Strategies for the 1-(2-bromo-4-methylphenyl)-1H-tetrazole Scaffold

Retrosynthetic analysis provides a systematic method for deconstructing a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection strategies are considered, focusing on the formation of the C-N bond between the phenyl and tetrazole rings, and the construction of the tetrazole ring itself.

Strategy A: Disconnection of the Aryl-Tetrazole C-N Bond

The most direct disconnection involves breaking the bond between the phenyl ring and the tetrazole nitrogen. This leads to the key intermediate, 2-bromo-4-methylaniline (B145976), and a reagent capable of forming the tetrazole ring. A well-established method for forming 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide (B81097). organic-chemistry.org This retrosynthetic pathway identifies 2-bromo-4-methylaniline as a crucial precursor, whose synthesis is a major focus.

Strategy B: Disconnection via the Tetrazole Ring Formation from a Nitrile

An alternative approach involves the retrosynthesis of the tetrazole ring itself. The most common method for forming a 5-substituted 1H-tetrazole is the [2+3] cycloaddition of an azide source with a nitrile. nih.gov In this case, the retrosynthetic precursor would be 4-bromo-2-methylbenzonitrile. This nitrile can be conceptually derived from 2-bromo-4-methylaniline via a Sandmeyer reaction. This route also converges on 2-bromo-4-methylaniline as the pivotal starting material.

Both strategies underscore the importance of efficiently synthesizing the 2-bromo-4-methylphenyl building block.

Synthetic Routes to the 2-bromo-4-methylphenyl Starting Material

The preparation of the 2-bromo-4-methylphenyl intermediate, primarily 2-bromo-4-methylaniline, is a critical step. Several methodologies can be employed, ranging from classical electrophilic aromatic substitution to modern directed metalation techniques.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile.

For the synthesis of a 2-bromo-4-methylphenyl precursor, one could envision starting with a p-toluidine (B81030) derivative where the amine is converted into a suitable DMG, such as an amide or a carbamate. organic-chemistry.org The DMG would direct lithiation to the C-2 position, followed by quenching with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromo substituent. While powerful, this method requires the use of strong bases and cryogenic temperatures. uwindsor.ca The efficiency of the lithiation step is highly dependent on the choice of the directing group. organic-chemistry.org

A more traditional and widely used approach involves electrophilic aromatic substitution on a pre-existing aniline (B41778) derivative. The synthesis of 2-bromo-4-methylaniline from 4-methylaniline (p-toluidine) is a well-documented, multi-step process designed to control regioselectivity. doubtnut.com

The process typically involves three key steps:

Protection of the Amino Group: The highly activating and ortho-, para-directing amino group of p-toluidine is first protected, usually by acetylation with acetic anhydride. doubtnut.com This forms N-acetyl-p-toluidine, moderating the reactivity of the ring and preventing side reactions.

Regioselective Bromination: The N-acetyl group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic bromination with agents like molecular bromine (Br₂) in acetic acid directs the bromine atom almost exclusively to the ortho position relative to the activating acetylamino group. doubtnut.com

Deprotection: The final step is the hydrolysis of the N-acetyl group, typically using an acid or base, to regenerate the amino group and yield the final product, 2-bromo-4-methylaniline. doubtnut.com

This sequence ensures high regioselectivity, preventing the formation of other isomers.

Table 1: Representative Protocol for 2-bromo-4-methylaniline Synthesis via Electrophilic Aromatic Substitution doubtnut.com
StepReactantsReagents & ConditionsProduct
1. Acetylationp-ToluidineAcetic Anhydride, Acetic Acid, HeatN-(4-methylphenyl)acetamide
2. BrominationN-(4-methylphenyl)acetamideBromine (Br₂), Acetic Acid, 0-10°CN-(2-Bromo-4-methylphenyl)acetamide
3. HydrolysisN-(2-Bromo-4-methylphenyl)acetamideAqueous NaOH or HCl, Reflux2-Bromo-4-methylaniline

Modern cross-coupling reactions offer alternative, though potentially longer, routes. For instance, a precursor like 1,2-dibromo-4-methylbenzene could be synthesized. A subsequent selective palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) could then be used to introduce the amino group at the 2-position, taking advantage of the differential reactivity of the two bromine atoms. Alternatively, a Suzuki-Miyaura coupling could be employed to construct the aryl scaffold from a simpler boronic acid and halide. carroll.eduyoutube.com While versatile, these methods are often more step-intensive for this specific substitution pattern compared to the electrophilic substitution route.

Formation of the Tetrazole Ring System

The construction of the tetrazole heterocycle is the final key transformation. The most prevalent and efficient method is the [2+3] cycloaddition reaction.

The formation of tetrazoles via the formal [2+3] cycloaddition of azides and nitriles is a cornerstone of heterocyclic synthesis. acs.org This reaction can be adapted to produce either 5-substituted or 1,5-disubstituted tetrazoles.

Mechanism: The precise mechanism of the reaction between an azide salt (like NaN₃) and a nitrile has been a subject of study. It can proceed through either a concerted [2+3] cycloaddition or a stepwise pathway involving nucleophilic attack of the azide on the nitrile, followed by cyclization. acs.org The reaction is often catalyzed by Lewis acids or metal salts. Catalysts like zinc, copper, and cobalt complexes can activate the nitrile, making it more susceptible to nucleophilic attack and often allowing the reaction to proceed under milder conditions. organic-chemistry.orgresearchgate.netnih.gov In the absence of a readily available proton, an anionic cycloaddition mechanism is also possible, though it may require higher temperatures. acs.org

Scope and Application:

From Nitriles: The reaction of a nitrile (e.g., 4-bromo-2-methylbenzonitrile) with an azide source like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃) in the presence of a catalyst such as zinc chloride (ZnCl₂) or various amine salts is a highly effective method for producing 5-substituted 1H-tetrazoles. organic-chemistry.orgtandfonline.com

From Amines: A highly versatile one-pot synthesis for 1-substituted tetrazoles starts from a primary amine, such as 2-bromo-4-methylaniline. The amine is reacted with sodium azide and an orthoformate (like triethyl orthoformate) in the presence of a catalyst. organic-chemistry.org Ytterbium (III) triflate (Yb(OTf)₃) has been shown to be an effective catalyst for this transformation, leading to good yields of the desired 1-aryl-1H-tetrazole. organic-chemistry.org This method directly constructs the target molecule from the key aniline intermediate.

Table 2: Catalytic Systems for Tetrazole Synthesis via [2+3] Cycloaddition
Starting Material TypeAzide SourceCatalyst/AdditiveProduct TypeReference
Aryl NitrileNaN₃Zinc Salts (e.g., ZnCl₂)5-Aryl-1H-tetrazole organic-chemistry.org
Aryl NitrileNaN₃Cobalt(II) complex5-Aryl-1H-tetrazole nih.gov
Aryl NitrileNaN₃Amine Salts (e.g., Pyridine HCl)5-Aryl-1H-tetrazole tandfonline.com
Aryl AmineNaN₃Yb(OTf)₃ with Triethyl orthoformate1-Aryl-1H-tetrazole organic-chemistry.org

One-Pot Multicomponent Reactions for Tetrazole Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules, aligning with the principles of green chemistry. bohrium.comresearchgate.net These reactions combine three or more starting materials in a single synthetic operation without the isolation of intermediates, thereby reducing waste, time, and resources. bohrium.com For the synthesis of 1-substituted tetrazoles like this compound, a common MCR strategy involves the reaction of a primary amine, triethyl orthoformate, and an azide source.

In a typical procedure applicable to the target compound, 2-bromo-4-methylaniline would serve as the amine component. The reaction proceeds by reacting the aniline with triethyl orthoformate and sodium azide, often under the influence of a catalyst. This method directly constructs the N-aryl tetrazole system in a single step. rsc.org The use of MCRs offers significant advantages by simplifying synthetic procedures and allowing for the rapid generation of diverse chemical libraries. nih.govresearchgate.net

Component 1Component 2Component 3ProductKey Features
2-bromo-4-methylanilineTriethyl orthoformateSodium AzideThis compoundOne-pot, high atom economy, direct N-arylation

Catalytic Approaches in Tetrazole Formation (e.g., copper catalysis, organocatalysis)

Catalysis is central to the modern synthesis of tetrazoles, offering milder reaction conditions, improved yields, and enhanced selectivity. The most prevalent catalytic method for forming the tetrazole ring is the [3+2] cycloaddition between a nitrile and an azide source.

Copper Catalysis: Copper catalysts are widely employed for the synthesis of both 1-substituted and 5-substituted tetrazoles. For a compound like this compound, two main copper-catalyzed routes can be envisioned. The first involves a three-component reaction of 2-bromo-4-methylaniline, triethyl orthoformate, and sodium azide, where a copper nanocatalyst can facilitate the reaction under solvent-free conditions. rsc.org The second, more common route for the tetrazole ring itself, is the cycloaddition of a nitrile with sodium azide. For instance, 2-bromo-4-methylbenzonitrile (B184184) could be reacted with sodium azide using copper sulfate (B86663) (CuSO₄·5H₂O) as an inexpensive and environmentally friendly catalyst in a solvent like DMSO to form 5-(2-bromo-4-methylphenyl)-1H-tetrazole. rsc.org Novel heterogeneous copper catalysts, such as those anchored on magnetic nanoparticles, have been developed to facilitate easy separation and recycling, enhancing the sustainability of the process. researchgate.net

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including tetrazole synthesis. Amino acids like L-proline have been shown to effectively catalyze the [3+2] cycloaddition of various nitriles with sodium azide. This approach is noted for being environmentally benign, cost-effective, and proceeding under mild conditions with simple workup procedures. organic-chemistry.org The use of such organocatalysts avoids the potential for heavy metal contamination in the final product, which is a significant advantage, particularly in pharmaceutical synthesis.

Catalytic SystemPrecursorsReaction TypeKey Advantages
Copper Nanoparticles2-bromo-4-methylaniline, TEOF, NaN₃Three-component reactionHeterogeneous, recyclable, often solvent-free. rsc.org
CuSO₄·5H₂O2-bromo-4-methylbenzonitrile, NaN₃[3+2] CycloadditionInexpensive, environmentally friendly catalyst. rsc.org
L-proline2-bromo-4-methylbenzonitrile, NaN₃[3+2] CycloadditionMetal-free, environmentally benign, mild conditions. organic-chemistry.org

N-Arylation Strategies for this compound

N-arylation strategies involve the formation of a bond between a nitrogen atom of a pre-formed heterocycle and an aryl group. For the synthesis of this compound, this would typically involve coupling 1H-tetrazole with a suitable 2-bromo-4-methylphenyl precursor.

Buchwald-Hartwig Amination Analogues for N-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. bohrium.com This methodology can be adapted for the N-arylation of various nitrogen-containing heterocycles, including tetrazoles. The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved over several "generations" to allow for the coupling of a wide range of substrates under increasingly mild conditions. bohrium.com For the synthesis of the target compound, 1H-tetrazole would be coupled with an aryl halide such as 1,2-dibromo-4-methylbenzene or 2-bromo-1-iodo-4-methylbenzene. The use of sterically hindered and electron-rich phosphine ligands generally provides the best results, allowing for the efficient coupling of even challenging substrates.

Copper-Catalyzed N-Arylation Methodologies

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and still widely used method for forming C-N bonds. nih.gov While traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of soluble copper salts (e.g., CuI, CuBr) in the presence of a ligand. nih.govresearchgate.net Ligands such as diamines, amino acids (e.g., L-proline), and N,N-dimethyl glycine (B1666218) can significantly promote the reaction, allowing it to proceed under milder conditions. dntb.gov.ua This method can be applied to the N-arylation of 1H-tetrazole with 2-bromo-4-methylphenyl halides. The development of nanocrystalline copper oxide (CuO-NPs) has also provided an efficient heterogeneous catalyst for this transformation. acs.org

Coupling MethodCatalyst SystemAryl SourceNucleophileTypical Conditions
Buchwald-HartwigPd precatalyst + Phosphine Ligand (e.g., XPhos)1,2-Dibromo-4-methylbenzene1H-TetrazoleBase (e.g., Cs₂CO₃, t-BuONa), Toluene (B28343), Heat
Ullmann-TypeCuI or CuBr + Ligand (e.g., L-proline)2-Bromo-1-iodo-4-methylbenzene1H-TetrazoleBase (e.g., K₂CO₃, K₃PO₄), DMF or DMSO, Heat

Nucleophilic Aromatic Substitution (SNAr) Routes to N-Substituted Tetrazoles

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction proceeds via a two-step addition-elimination mechanism through a Meisenheimer complex. A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group, which are necessary to stabilize the anionic intermediate. rsc.org

The substrate 2-bromo-4-methylphenyl halide lacks the necessary activation for a standard SNAr reaction with the tetrazolate anion. The bromo substituent and the methyl group are not sufficiently electron-withdrawing to facilitate the attack of the nucleophile and stabilize the intermediate. Therefore, SNAr is not a generally viable synthetic route for the preparation of this compound under typical conditions.

Optimization and Green Chemistry Considerations in Synthesis

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source has been shown to dramatically accelerate the synthesis of tetrazoles. nih.govorganic-chemistry.org Microwave heating provides rapid and uniform heating, which can lead to significantly shorter reaction times (minutes instead of hours), higher yields, and improved product purity compared to conventional heating methods. nih.govorganic-chemistry.orgijrpr.com This technique has been successfully applied to both the palladium-catalyzed cyanation of aryl halides and the subsequent cycloaddition to form tetrazoles, even enabling one-pot transformations directly from the aryl halide. organic-chemistry.org

Green Solvents and Solvent-Free Conditions: The choice of solvent is a major factor in the environmental impact of a chemical process. Research has focused on replacing common but hazardous solvents like DMF and DMSO with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.netnih.gov In some cases, reactions can be performed under solvent-free conditions, particularly with heterogeneous catalysts, which represents an ideal green chemistry scenario. rsc.orgrsc.org

Catalyst Recycling: The development of heterogeneous catalysts, especially those based on magnetic nanoparticles, is a significant advancement. rsc.orgresearchgate.net These catalysts can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. researchgate.netnih.gov This recyclability reduces costs and minimizes waste associated with catalyst disposal.

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they maximize atom economy, meaning that a high proportion of the atoms from the starting materials are incorporated into the final product. nih.govbohrium.com This minimizes the formation of byproducts and waste, making MCRs a highly sustainable synthetic strategy. bohrium.com

Solvent Selection and Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. These methods can lead to reduced waste, lower costs, and simplified purification procedures. For the synthesis of 1-substituted-1H-tetrazoles, solvent-free conditions catalyzed by zinc sulfide (B99878) nanoparticles have been shown to be effective, producing the desired products in high yields and short reaction times. While specific data for this compound under solvent-free conditions is not extensively documented, the general success of this approach for analogous compounds suggests its potential applicability.

Table 1: Comparison of Solvents in the Synthesis of Phenyl-1H-tetrazole Derivatives

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
WaterHumic acid1004HighGeneral observation
DMFNoneReflux-ModerateGeneral observation
DMSONoneReflux-ModerateGeneral observation
TolueneNoneReflux-No productGeneral observation
NoneZnS nanoparticles600.3388 researchgate.net

Microwave-Assisted and Sonochemical Syntheses

To accelerate reaction rates and improve energy efficiency, microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis.

Sonochemical Synthesis: The use of ultrasound, or sonochemistry, promotes chemical reactions through acoustic cavitation. This can lead to enhanced reaction rates and yields under milder conditions. Ultrasound irradiation has been successfully used for the regioselective synthesis of 1-aryl-5-amino-1H-tetrazoles, offering excellent yields and eliminating the need for hazardous reagents. The application of sonochemistry to the synthesis of this compound could potentially offer similar advantages, such as shorter reaction times and improved energy efficiency.

Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of tetrazoles, particularly in terms of safety and scalability. The use of hazardous reagents like azides is a major concern in batch synthesis. Flow reactors minimize the volume of hazardous materials at any given time, thereby enhancing safety.

Flow processes for the synthesis of 5-substituted tetrazoles have been developed and can be adapted for 1-substituted analogues. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and high yields. While specific flow synthesis protocols for this compound are not yet widely published, the general principles and equipment can be applied to this target molecule, paving the way for safer and more efficient large-scale production.

Catalyst Recycling and Sustainability Metrics in Tetrazole Production

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. For the synthesis of 1-aryl-1H-tetrazoles, various heterogeneous catalysts, including those based on magnetic nanoparticles, have been developed. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss in activity. nih.gov This approach minimizes catalyst waste and the potential for product contamination with metal residues.

To quantify the environmental impact of a chemical process, sustainability metrics such as the Process Mass Intensity (PMI) and the E-factor (Environmental Factor) are employed. walisongo.ac.idgreenchemistry-toolkit.org

PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. acsgcipr.org

E-factor is the ratio of the mass of waste generated to the mass of the product. walisongo.ac.id

The goal in green chemistry is to minimize both the PMI and the E-factor. By employing strategies such as solvent-free reactions, catalyst recycling, and energy-efficient methodologies like microwave and flow synthesis, the PMI and E-factor for the production of this compound can be significantly reduced, aligning the synthesis with the principles of sustainable manufacturing.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies Focus on Methodology and Advanced Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 1-(2-bromo-4-methylphenyl)-1H-tetrazole, a suite of advanced NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its three-dimensional structure.

Two-dimensional (2D) NMR experiments are indispensable for mapping the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-5' and H-6' on the phenyl ring, confirming their ortho relationship. A weaker, four-bond coupling might also be observed between the methyl protons (H-7') and H-5'.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning carbon resonances. An HSQC spectrum would show direct one-bond correlations between each proton and its corresponding carbon atom (e.g., H-5 with C-5, H-3' with C-3', H-5' with C-5', H-6' with C-6', and the methyl protons H-7' with C-7').

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for connecting different fragments of the molecule and confirming the substitution pattern. Key expected HMBC correlations for this compound would include:

The tetrazole proton (H-5) correlating to the phenyl carbons C-1' and C-2'.

The aromatic proton H-6' correlating to the quaternary carbons C-2' and C-4'.

The methyl protons (H-7') correlating to C-3', C-4', and C-5'.

These combined 2D NMR techniques allow for the complete and unambiguous assignment of the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound and Key HMBC Correlations.

Atom No.Expected ¹H δ (ppm)Expected ¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
Tetrazole Ring
5~9.0 - 9.5~140 - 145C-1', C-2'
Phenyl Ring
1'-~135 - 140-
2'-~120 - 125-
3'~7.8 - 8.0~133 - 138C-1', C-5'
4'-~140 - 145-
5'~7.4 - 7.6~130 - 135C-1', C-3', C-7'
6'~7.5 - 7.7~128 - 133C-2', C-4'
Methyl Group
7'~2.4 - 2.6~20 - 22C-3', C-4', C-5'

While COSY, HSQC, and HMBC establish covalent bonding, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, regardless of bonding. columbia.edu These experiments are critical for understanding the molecule's preferred conformation, particularly the rotational orientation (dihedral angle) of the phenyl ring relative to the tetrazole ring.

NOESY/ROESY: For a small molecule like this compound (MW ≈ 254 g/mol ), NOESY is the preferred technique. reddit.com A NOESY experiment would measure through-space correlations between protons that are close to each other (typically < 5 Å). columbia.edu A key correlation to observe would be between the tetrazole proton (H-5) and one of the ortho protons on the phenyl ring (H-3' or H-6'). The presence and intensity of this cross-peak would provide direct evidence for the preferred rotational conformation around the C-N bond linking the two rings. For example, a strong NOE between H-5 and H-6' would indicate a conformation where these protons are spatially close.

Solid-State NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, SSNMR provides detailed information about the local chemical environment, molecular packing, and polymorphism in the solid state. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be particularly informative. SSNMR could distinguish between different crystalline polymorphs, which may have distinct molecular conformations or intermolecular packing arrangements, and amorphous forms of the compound.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. acs.orgrsc.org The diffusion rate of a molecule is related to its size and shape. ucsb.edu In a DOSY experiment on a pure sample of this compound, all proton signals belonging to the molecule should align horizontally in the 2D plot, indicating they share the same diffusion coefficient. This provides a powerful confirmation of sample purity. If impurities are present, their signals would appear at different diffusion coefficients, allowing for their identification. Furthermore, by using appropriate calibration curves, the diffusion coefficient can be used to estimate the molecule's hydrodynamic radius and molecular weight in solution. nih.govrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques; a molecular vibration that is strong in IR may be weak or silent in Raman, and vice versa. nih.gov This dual analysis provides a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups.

Infrared spectroscopy is particularly useful for identifying functional groups. Both Attenuated Total Reflectance (ATR) and transmission modes can be used. ATR-IR is a surface-sensitive technique that is ideal for analyzing solid powders with minimal sample preparation, while transmission IR involves passing the infrared beam through a sample, often prepared as a KBr pellet.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the substituted phenyl and tetrazole rings. The tetrazole ring itself has characteristic vibrations, including N-N and C-N stretching and ring deformation modes. researchgate.netpnrjournal.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchingAromatic (Phenyl & Tetrazole)
2950 - 2850C-H stretchingMethyl (CH₃)
1610 - 1580C=C stretchingAromatic Ring
1500 - 1450C=N, N=N stretchingTetrazole Ring
1450 - 1370C-H bendingMethyl (CH₃)
1250 - 1000Ring vibrations / C-N stretchingTetrazole Ring
850 - 800C-H out-of-plane bendingSubstituted Phenyl Ring
700 - 550C-Br stretchingBromo-Aromatic

Mass Spectrometry (MS) Methodologies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy and precision. fiveable.memeasurlabs.com Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula. fiveable.meazolifesciences.com

For this compound, the elemental composition is C₈H₇BrN₄. Using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a critical parameter for confirming the identity of the synthesized compound. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the separation of ions with very similar mass-to-charge ratios, which is essential for unambiguous formula determination in complex matrices. youtube.com

Table 1. Theoretical Exact Mass Calculation for this compound.
ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H71.0078257.054775
Bromine⁷⁹Br178.91833778.918337
Nitrogen¹⁴N414.00307456.012296
Total Monoisotopic Mass (C₈H₇⁷⁹BrN₄) 237.985408
Bromine⁸¹Br180.91629180.916291
Total Monoisotopic Mass (C₈H₇⁸¹BrN₄) 239.983362

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. HRMS would resolve the M+ and M+2 peaks, and the measured mass difference and intensity ratio would provide definitive confirmation of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the intact molecular ion (or a protonated adduct, [M+H]⁺) of this compound would be isolated in the first stage of the mass spectrometer (MS1). amazonaws.com This precursor ion is then subjected to Collision-Induced Dissociation (CID) with an inert gas, causing it to break apart into smaller, structurally informative fragment ions. amazonaws.comunt.edu These product ions are then analyzed in the second stage (MS2). youtube.com

The fragmentation pathways are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds or involving stable neutral losses. For this compound, a primary and highly characteristic fragmentation pathway for tetrazole-containing compounds is the loss of a molecule of nitrogen (N₂), which has a mass of 28.0061 Da. Another likely fragmentation would involve the cleavage of the C-N bond connecting the phenyl and tetrazole rings.

Table 2. Plausible MS/MS Fragmentation Pathways for [C₈H₇BrN₄]⁺.
Precursor Ion (m/z)Plausible Neutral LossMass of Loss (Da)Proposed Product IonProduct Ion FormulaProduct Ion m/z
237.9854N₂28.0061[C₈H₇BrN₂]⁺C₈H₇BrN₂209.9793
237.9854CHN₄69.0201[C₇H₆Br]⁺C₇H₆Br168.9653
168.9653Br78.9183[C₇H₆]⁺C₇H₆90.0470

By analyzing the masses of the product ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence and arrangement of the substituted phenyl and tetrazole moieties.

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. chromatographyonline.comnih.gov It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. semanticscholar.orgnih.gov This separation provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is a value related to its three-dimensional shape. acs.org

Furthermore, IM-MS is highly effective at separating isomers. chromatographyonline.com If other structural isomers of C₈H₇BrN₄ were present in a sample, they would have the exact same mass and would be indistinguishable by HRMS alone. However, their different shapes would likely result in different drift times (and thus different CCS values), allowing IM-MS to resolve and identify them as distinct species. This capability enhances analytical specificity and provides a deeper level of structural characterization beyond what is possible with mass spectrometry alone. semanticscholar.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Absorption Spectrum Acquisition and Electronic Transition Analysis

The electronic absorption spectrum of this compound, typically recorded using a dual-beam UV-Vis spectrophotometer, provides critical insights into its molecular orbital energies. The spectrum is characterized by absorption bands corresponding to electronic transitions between different energy levels within the molecule.

Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have become instrumental in interpreting the experimental spectra of related aryl-tetrazole compounds. These computational methods allow for the prediction of electronic transition energies and oscillator strengths, which correspond to the position and intensity of absorption bands, respectively.

For this compound, the absorption spectrum is expected to be dominated by π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The primary electronic transitions of interest are typically the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transitions.

Based on studies of similar substituted phenyltetrazoles, the principal absorption bands for this compound in a non-polar solvent like cyclohexane are anticipated to appear in the UV region. The introduction of the 2-bromo and 4-methyl substituents on the phenyl ring is expected to modulate the energies of the molecular orbitals and, consequently, the absorption maxima compared to unsubstituted 1-phenyl-1H-tetrazole.

Table 1: Hypothetical Absorption Spectrum Data for this compound in Cyclohexane

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Tentative Assignment
~215~15,000π → π* (Phenyl Ring)
~258~12,000π → π* (Tetrazole Ring)
~280~8,000π → π* (Intramolecular Charge Transfer)

Note: This data is representative and based on theoretical expectations and data from analogous compounds. Actual experimental values may vary.

The analysis of the electronic transitions often involves examining the molecular orbitals involved. For many 1-aryl-1H-tetrazoles, the HOMO is primarily localized on the phenyl ring, while the LUMO is predominantly centered on the tetrazole moiety. Therefore, the HOMO-LUMO transition can be described as an intramolecular charge transfer (ICT) from the substituted phenyl ring (donor) to the tetrazole ring (acceptor). The bromo and methyl substituents will influence the electron density of the phenyl ring, thereby affecting the energy of this charge transfer band.

Solvatochromism Studies and Solvent Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. Such studies are crucial for understanding the nature of the electronic ground and excited states of a molecule and its interactions with the surrounding solvent molecules.

The solvatochromic behavior of this compound can be investigated by recording its UV-Vis spectra in a series of solvents with varying polarities, ranging from non-polar (e.g., n-hexane, cyclohexane) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol).

The direction of the spectral shift provides information about the relative polarity of the ground and excited states.

Bathochromic shift (red shift): A shift to longer wavelengths with increasing solvent polarity indicates that the excited state is more polar than the ground state. This is common for π → π* transitions where the excited state has a greater charge separation.

Hypsochromic shift (blue shift): A shift to shorter wavelengths with increasing solvent polarity suggests that the ground state is more polar than the excited state.

For this compound, a bathochromic shift is generally expected for the main absorption bands with increasing solvent polarity, consistent with the behavior of many aryl-tetrazoles that exhibit an increase in dipole moment upon excitation.

Table 2: Hypothetical Solvatochromic Data for the Longest Wavelength Absorption Band of this compound

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88278
Dichloromethane8.93282
Acetonitrile37.5285
Ethanol24.5288
Methanol32.7290

Note: This data is illustrative of expected trends. Actual experimental values may differ.

The observed solvatochromic shifts can be further analyzed using various empirical solvent polarity scales, such as the Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability. While this is more applicable to fluorescence, similar principles can be applied to absorption shifts to estimate the change in dipole moment upon electronic transition. The specific interactions, such as hydrogen bonding between the tetrazole nitrogen atoms and protic solvents, can also contribute significantly to the observed spectral shifts, often leading to more pronounced bathochromic shifts in solvents like ethanol and methanol compared to aprotic solvents of similar polarity.

Potential Academic Applications and Research Directions Strictly Avoiding Prohibited Elements

Advanced Building Block in Complex Chemical Synthesis

The structure of 1-(2-bromo-4-methylphenyl)-1H-tetrazole makes it a valuable building block for the synthesis of more complex molecular architectures. Its utility stems from the reactivity of both the tetrazole ring and the substituted phenyl group.

The 1-substituted tetrazole ring is known to undergo controlled thermal or photochemical decomposition. This process typically involves the extrusion of a molecule of dinitrogen (N₂) to generate highly reactive nitrile imine intermediates. wikipedia.org These 1,3-dipolar species can be trapped in situ through cycloaddition reactions with various dipolarophiles (such as alkenes, alkynes, or nitriles) to construct a wide array of five-membered heterocyclic rings. nih.gov

For this compound, this transformation would yield a nitrile imine bearing the 2-bromo-4-methylphenyl substituent. The subsequent cycloaddition could lead to the formation of diverse heterocyclic systems, including pyrazoles, pyrazolines, or triazoles, each retaining the synthetically useful bromo-substituent for further functionalization. The reaction pathway is outlined in the table below.

Reaction TypeIntermediate SpeciesPotential Products
Thermolysis / Photolysis2-bromo-4-methylphenyl-substituted nitrile iminePyrazoles, Pyrazolines, Triazoles, Oxadiazoles
1,3-Dipolar CycloadditionTrapping of nitrile imine with a dipolarophileFused or substituted five-membered heterocycles

This strategy allows the tetrazole ring to serve as a masked precursor to other important heterocyclic cores, highlighting its role as a versatile synthetic module. beilstein-archives.org

The field of asymmetric synthesis could potentially utilize this compound, although this application is more speculative and relies on broader methodologies. Chiral tetrazole derivatives can be synthesized using asymmetric multicomponent reactions, often employing a chiral catalyst to control the stereochemistry. springernature.comresearchgate.netbohrium.com For instance, a chiral Lewis acid catalyst could be used in a three-component reaction involving an isocyanide, an azide (B81097) source, and a prochiral alkylidene malonate to produce enantioenriched tetrazoles. researchgate.net

Furthermore, the aryl bromide handle of this compound is amenable to atroposelective cross-coupling reactions. If the steric bulk around the biaryl axis is sufficient in a coupled product, stable atropisomers could be formed. The ortho-bromo substituent, combined with the tetrazole ring at the 1-position, provides a structural basis for exploring such transformations, potentially leading to novel chiral ligands or molecules with defined three-dimensional structures.

Exploration in Supramolecular Chemistry and Self-Assembly

The tetrazole ring is an excellent functional group for designing supramolecular structures due to its electronic properties and capacity for forming non-covalent interactions.

The tetrazole ring contains four nitrogen atoms, which can act as hydrogen bond acceptors, while the C-H bonds of the aryl and tetrazole rings can act as weak hydrogen bond donors. acs.org These interactions are fundamental to crystal engineering, guiding the self-assembly of molecules into predictable, ordered solid-state structures. core.ac.uk In N-aryl tetrazoles, weak C-H···N intermolecular hydrogen bonds and π-π stacking interactions are common motifs that direct the formation of one-dimensional tapes or two-dimensional layered structures. core.ac.uk

The specific substitution pattern of this compound would influence its packing in the solid state. The interplay between potential C-H···N bonds involving the tetrazole nitrogens, potential halogen bonding from the bromine atom, and π-π stacking of the aromatic rings could lead to complex and unique supramolecular architectures.

Tetrazole-containing macrocycles have been synthesized and shown to act as hosts for small guest molecules. tudublin.ie The cavity of such macrocycles can encapsulate solvent molecules or other small organic species, driven by a combination of hydrophobic effects and weak intermolecular interactions. tudublin.ie While this compound is not a macrocycle itself, it could be used as a building block for constructing larger, pre-organized host structures. The tetrazole nitrogens can also chelate metal ions, a property that is foundational to its bioisosteric relationship with carboxylic acids and its use in coordination chemistry. acs.orgnih.gov This chelating ability could be exploited in the design of molecular sensors or recognition systems.

Role in Catalysis Research

The application of tetrazole derivatives in catalysis is an emerging area of interest. Their primary role is as ligands for transition metal catalysts or as components of supramolecular catalytic systems.

The nitrogen-rich tetrazole ring can coordinate to metal centers, making compounds like this compound potential ligands for catalytic complexes. nih.govnih.gov The electronic properties of the ligand can be tuned by the substituents on the phenyl ring, thereby influencing the activity and selectivity of the metal catalyst. Bifunctional tetrazole-carboxylate ligands have been used to construct coordination complexes that exhibit catalytic activity in oxidation reactions. scielo.brcabidigitallibrary.org

Furthermore, tetrazoles can be used as precursors for nitrenes in iron-based metalloradical catalysis, enabling reactions such as C-H amination. acs.org In a different catalytic paradigm, self-assembled supramolecular structures, such as resorcin bohrium.comarene capsules, have been shown to catalyze the formation of 1-substituted 1H-tetrazoles by encapsulating the reactants and creating a nanoscale reaction environment. unive.it This demonstrates the potential for tetrazole chemistry to intersect with both homogeneous and supramolecular catalysis.

As a Ligand in Homogeneous Transition Metal Catalysis

The tetrazole ring system is a well-established coordinating motif in transition metal chemistry, capable of acting as a versatile ligand. The nitrogen atoms of the tetrazole ring can donate their lone pair electrons to a metal center, forming stable coordination complexes. In the context of this compound, the electronic and steric properties of the ligand can be finely tuned by the substituents on the phenyl ring.

Ligand Design:

The design of ligands for homogeneous catalysis is pivotal in controlling the activity, selectivity, and stability of the catalyst. For this compound, the following aspects are of interest:

Electronic Effects: The bromine atom, being an electron-withdrawing group, can decrease the electron density on the phenyl ring and, by extension, on the tetrazole moiety. This can influence the σ-donating and π-accepting properties of the tetrazole ligand, thereby affecting the electronic environment of the metal center. The methyl group, being electron-donating, will have an opposing effect. The interplay of these substituents allows for the modulation of the ligand's electronic character.

Steric Hindrance: The ortho-bromo and para-methyl groups on the phenyl ring introduce steric bulk. This steric hindrance can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or controlling the access of substrates to the catalytic site. This is a crucial factor in enantioselective catalysis.

Hemilability: The tetrazole ring can exhibit hemilabile behavior, where one of the nitrogen atoms can reversibly dissociate from the metal center. This can open up a coordination site for substrate binding during the catalytic cycle.

Catalytic Cycle Mechanisms:

The involvement of a this compound-based ligand in a generic cross-coupling reaction, for instance, can be conceptualized as follows:

Oxidative Addition: The active catalyst, a low-valent metal complex bearing the tetrazole ligand, reacts with an organic halide, leading to the formation of a higher-valent metal species.

Transmetalation: A second reagent, typically an organometallic compound, transfers its organic group to the metal center, displacing the halide. The steric and electronic properties of the tetrazole ligand would influence the rate and efficiency of this step.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the desired product, regenerating the low-valent catalyst. The ligand's influence is critical in promoting this final step.

Catalytic Cycle StepPotential Influence of this compound Ligand
Oxidative Addition Electronic effects of bromo and methyl groups modulate the reactivity of the metal center.
Transmetalation Steric hindrance from the substituted phenyl ring can influence substrate approach and selectivity.
Reductive Elimination The ligand's bite angle and electronic properties can affect the ease of product formation.

Potential as an Organocatalyst or Precursor for Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Tetrazole derivatives have been explored as organocatalysts, often leveraging their ability to act as hydrogen bond donors or as precursors to N-heterocyclic carbenes (NHCs).

Mechanistic Studies:

For this compound, its potential as an organocatalyst could be investigated through the following mechanistic pathways:

Hydrogen Bonding Catalysis: The N-H proton of the tetrazole ring can act as a hydrogen bond donor, activating electrophiles. The acidity of this proton can be tuned by the electronic nature of the phenyl substituent. The electron-withdrawing bromine atom would be expected to increase the acidity, potentially enhancing its catalytic activity in reactions such as Michael additions or Friedel-Crafts alkylations.

N-Heterocyclic Carbene (NHC) Precursor: While less common for 1-substituted tetrazoles, derivatization to a tetrazolium salt followed by deprotonation could potentially yield an NHC. These carbenes are highly versatile organocatalysts for a wide range of transformations, including benzoin (B196080) condensations and Stetter reactions. The substituents on the phenyl ring would influence the steric and electronic properties of the resulting NHC, thereby impacting its catalytic performance. Mechanistic studies would involve trapping experiments and computational modeling to elucidate the reaction pathways.

Theoretical Contributions to Material Science and Advanced Functional Systems

The unique properties of the tetrazole heterocycle, such as its high nitrogen content and thermal stability, make it an attractive building block for advanced materials.

Design Principles for Tetrazole-Based Materials

The design of functional materials based on this compound would be guided by the following principles:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole moiety can act as a linker to connect metal ions, forming extended one-, two-, or three-dimensional networks. The bromo and methyl substituents can be used to control the topology of the resulting framework and to functionalize the pores of the material. For instance, the bromine atom could serve as a site for post-synthetic modification.

Liquid Crystals: The rigid, planar structure of the tetrazole and phenyl rings could be incorporated into molecules designed to exhibit liquid crystalline properties. The substituents would influence the melting and clearing points of the mesophases.

Computational Screening for Novel Material Architectures

Computational methods are invaluable for the in silico design and screening of new materials before their synthesis.

Porous Materials:

High-throughput computational screening could be employed to predict the suitability of this compound as a building block for porous materials, such as MOFs, for applications in gas storage and separation.

A hypothetical computational workflow would involve:

Database Generation: A virtual library of MOF structures would be generated by combining this compound as a linker with various metal nodes.

Property Calculation: For each hypothetical MOF, properties such as pore size distribution, surface area, and gas adsorption isotherms (e.g., for CO2, CH4) would be calculated using Grand Canonical Monte Carlo (GCMC) simulations.

Performance Evaluation: The performance of the materials for a specific application, such as CO2 capture, would be evaluated based on metrics like selectivity and working capacity.

PropertyComputational MethodRelevance to Porous Materials
Pore Geometry Zeo++ or similar softwareDetermines accessibility to gas molecules.
Surface Area N2 adsorption simulationCorrelates with gas uptake capacity.
Gas Adsorption GCMC simulationsPredicts selectivity and capacity for specific gases.

Interdisciplinary Research at the Interface of Organic and Computational Chemistry

The study of this compound provides a fertile ground for synergistic research combining synthetic organic chemistry and computational chemistry.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of catalytic cycles involving this molecule as a ligand or organocatalyst. This can provide insights that are difficult to obtain experimentally and guide the design of more efficient catalysts.

Predictive Material Design: Computational screening can identify promising material architectures based on this building block, prioritizing synthetic efforts towards the most promising candidates.

Structure-Property Relationships: A combined experimental and computational approach can establish clear relationships between the molecular structure of this compound and the macroscopic properties of the materials derived from it.

Future Perspectives and Unaddressed Research Questions

Emerging Synthetic Technologies for 1-(2-bromo-4-methylphenyl)-1H-tetrazole and its Analogues

The synthesis of aryl tetrazoles, including this compound, is moving beyond traditional batch methods towards more efficient, safer, and scalable technologies. Continuous flow synthesis, in particular, is an emerging technology that offers significant advantages. core.ac.ukmit.edu By using microreactors, only small quantities of reagents are exposed to reaction conditions at any given time, which minimizes the risks associated with hazardous materials like sodium azide (B81097) and the potential in-situ formation of hydrazoic acid. core.ac.ukmit.edu This technology allows for safer operation at elevated temperatures and pressures, often leading to higher yields and shorter reaction times. core.ac.ukacs.org A one-step, catalyst-free continuous-flow method has been successfully developed for synthesizing 1-substituted-1H-tetrazoles from primary amines, demonstrating the potential for rapid and safe production. acs.org

Microwave-assisted synthesis represents another significant advancement, providing rapid heating and often leading to dramatic reductions in reaction times compared to conventional heating methods. thieme-connect.com The application of these technologies to the synthesis of this compound could streamline its production, making it more accessible for further research and application. Furthermore, the development of novel heterogeneous and nanocatalysts offers pathways for greener and more efficient synthetic protocols. rsc.org

Table 1: Comparison of Synthetic Technologies for Aryl Tetrazoles
TechnologyKey AdvantagesPotential Impact on this compound SynthesisReferences
Continuous Flow ChemistryEnhanced safety (small reaction volumes), precise control over temperature and pressure, improved scalability, and potential for higher yields.Safer handling of azide reagents, reduced risk of runaway reactions, potential for automated, large-scale production. core.ac.ukmit.eduacs.org
Microwave-Assisted SynthesisRapid reaction rates, reduced reaction times, and often improved yields.Faster optimization of reaction conditions and rapid synthesis of analogues for screening. thieme-connect.com
NanocatalysisHigh catalytic activity, high surface-area-to-volume ratio, easy recovery and reusability, and potential for environmentally friendly processes.Development of greener synthetic routes with lower catalyst loading and simplified purification. rsc.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring (Methodology Focus)

The optimization of synthetic routes for compounds like this compound benefits immensely from real-time reaction monitoring. Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, allows for in-situ analysis of reaction kinetics and mechanisms. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. This is particularly valuable in flow chemistry setups, where real-time data can be used to rapidly optimize conditions like temperature, pressure, and residence time to maximize yield and minimize impurity formation. For the synthesis of this compound, in-situ monitoring of the azide-nitrile cycloaddition could provide crucial insights into the reaction's progress and help identify any potential side reactions or bottlenecks.

Deepening Understanding of Reaction Mechanisms via Advanced Computational Methods

The precise mechanism of tetrazole formation from nitriles and azides has been a subject of debate. Advanced computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating these reaction pathways. acs.orgnih.govacs.org DFT calculations have been used to study various potential mechanisms, including concerted [3+2] cycloadditions and stepwise additions involving neutral or anionic azide species. acs.orgnih.gov These studies suggest that the reaction may proceed through a previously unexpected nitrile activation step that forms an imidoyl azide intermediate, which then cyclizes to the tetrazole. acs.orgnih.gov

The activation barriers for these reactions are strongly influenced by the electronic nature of the substituents on the nitrile. acs.orgnih.gov Electron-withdrawing groups on the nitrile generally lower the activation barrier, accelerating the reaction, while steric bulk can increase it. acs.org For this compound, the bromo-substituent (electron-withdrawing) and the methyl-substituent (electron-donating) on the phenyl ring would have competing effects on the electronic properties of the precursor nitrile, making computational analysis essential for predicting reactivity and optimizing reaction conditions.

Table 2: Influence of Substituents on Tetrazole Formation Activation Barriers (DFT Predictions)
Substituent on Nitrile (R-CN)Electronic EffectEffect on Activation BarrierPredicted Reaction RateReferences
-CH₃ (Methyl)Electron-donatingIncreases barrierSlower acs.org
-CF₃ (Trifluoromethyl)Strongly electron-withdrawingDecreases barrier significantlyFaster acs.org
-tert-butylSteric hindranceIncreases barrierSlower acs.org
-SO₂Me (Methylsulfonyl)Strongly electron-withdrawingDecreases barrier significantlyFaster acs.org

Exploration of Novel Derivatization Strategies for Enhanced Structural Diversity

The structure of this compound offers multiple sites for derivatization to create a library of analogues with diverse properties. Post-functionalization of the core scaffold is a key strategy for exploring structure-activity relationships. The bromine atom on the phenyl ring is a prime target for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, alkyl, or amino groups.

Furthermore, novel C-H activation strategies could enable functionalization at other positions on the phenyl ring or even the methyl group. frontiersin.org Selectively activating and functionalizing otherwise inert C-H bonds is a significant challenge in organic synthesis but provides a powerful tool for creating structural diversity. frontiersin.org Exploring these advanced synthetic methods would greatly expand the chemical space around the this compound scaffold. beilstein-journals.org

Broader Theoretical Implications of this compound Structure and Reactivity

The tetrazole ring is a unique heterocyclic motif with significant theoretical implications. It is considered an important bioisostere for carboxylic acids and cis-amide bonds, a property that makes it a privileged structure in medicinal chemistry. acs.orgresearchgate.netnih.gov The high nitrogen content and electronic structure of the tetrazole ring contribute to its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions. researchgate.net

Theoretical studies, such as DFT, can provide deep insights into how the substituents on the phenyl ring of this compound modulate the properties of the entire molecule. The electron-withdrawing bromo group and the electron-donating methyl group will influence the aromaticity, stability, and acidity of the tetrazole ring. cdnsciencepub.comresearchgate.net Computational analyses have shown that electron-withdrawing groups can increase the aromaticity of the tetrazole ring, while electron-donating groups may weaken it. cdnsciencepub.comresearchgate.net A deeper understanding of these structure-property relationships is crucial for the rational design of new tetrazole-based compounds for various applications. researchgate.net

Challenges and Opportunities in the Academic Study of Aryl Tetrazoles

The academic study of aryl tetrazoles faces several challenges but also presents numerous opportunities. A primary challenge is the development of efficient, safe, and environmentally benign synthetic methods. numberanalytics.com The use of potentially explosive azide reagents necessitates careful handling and has spurred research into safer alternatives and technologies like flow chemistry. core.ac.uknumberanalytics.com

Despite these challenges, the field is rich with opportunities. The versatility of the tetrazole moiety ensures its continued relevance in medicinal chemistry, materials science, and as energetic materials. numberanalytics.com There is significant potential in developing new catalytic systems, exploring novel multicomponent reactions for rapid library synthesis, and applying advanced computational and analytical techniques to better understand their properties. numberanalytics.comnih.gov The investigation of complex tetrazole-containing molecules like this compound contributes to the fundamental knowledge base and can pave the way for new discoveries and applications. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-bromo-4-methylphenyl)-1H-tetrazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis can be optimized using bromination protocols under acidic conditions. For example, bromine in acetic acid at 80°C facilitates regioselective bromination of precursor tetrazoles, as demonstrated in structurally related compounds . Column chromatography with petroleum ether/ethyl acetate (2:8 ratio) is effective for purification, achieving yields up to 49% for similar brominated tetrazoles . Refluxing with glacial acetic acid as a catalyst (as in triazole synthesis) may enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : Use 1H^1H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.06–7.45 ppm for bromophenyl groups) .
  • X-ray Diffraction : Employ SHELXL for refinement and ORTEP-3 for visualization. SHELXL handles anisotropic displacement parameters and hydrogen bonding networks effectively, as seen in bromophenyl-triazole derivatives .
  • Validation : Use PLATON (via SHELX) to check for twinning or pseudo-symmetry, common in halogenated compounds .

Q. How can purity and stability be assessed during synthesis?

  • Methodological Answer : Monitor reactions via TLC (silica gel GF254) with UV detection. For stability, conduct accelerated degradation studies under acidic/alkaline conditions, followed by HPLC analysis (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., pseudo-symmetry) affect structural analysis of this compound?

  • Methodological Answer : Non-centrosymmetric space groups (e.g., Pn) and pseudo-screw axes can complicate refinement. In related brominated triazoles, SHELXL’s TWIN/BASF commands resolve overlapping reflections, while SHELXE identifies pseudo-symmetry via intensity statistics . For example, pseudo-screw axes shifted by ~0.20 Å along the c-axis require careful handling of intermolecular interactions .

Q. What structure-activity relationships (SAR) are suggested by analogs of this compound?

  • Methodological Answer :

  • Substituent Effects : The bromine atom enhances steric bulk and halogen bonding, while the methyl group improves lipophilicity. Compare with 5-(4-carboxyphenyl)-tetrazole (anticonvulsant activity) to assess how electron-withdrawing groups modulate bioactivity .
  • Biological Activity : Tetrazole-triazole hybrids (e.g., LQFM-096) show analgesic effects via COX-2 inhibition; similar assays (e.g., carrageenan-induced edema) can be adapted for this compound .

Q. How can computational methods predict intermolecular interactions in crystal packing?

  • Methodological Answer : Use Mercury (CCDC) to analyze C–H⋯O/N hydrogen bonds and halogen⋯halogen contacts (e.g., Br⋯Br interactions at 3.59–3.65 Å). Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and electrostatic potential surfaces, revealing preferred binding sites .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Cross-validate NMR chemical shifts with X-ray torsion angles. For example, flattened conformations (Br–C–C=O torsion angles near 0°) in crystallography may correlate with 1H^1H NMR coupling constants . If discrepancies arise, use SHELXL’s restraints (e.g., DFIX) to harmonize geometric parameters with experimental data .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Methodological Answer : Optimize reaction steps using Design of Experiments (DoE). For example, vary bromination time (20–60 min) and temperature (60–100°C) in acetic acid. High-throughput screening (HTS) with automated liquid handlers identifies ideal conditions for intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.